3-Chloroisoquinolin-6-amine
CAS No.: 1374652-51-3
Cat. No.: VC3104123
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374652-51-3 |
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Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 3-chloroisoquinolin-6-amine |
Standard InChI | InChI=1S/C9H7ClN2/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H,11H2 |
Standard InChI Key | KKXXUSBGVQSUCR-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=C(C=C2C=C1N)Cl |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1N)Cl |
Introduction
Chemical Properties and Structure
Fundamental Properties
3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3) is characterized by a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring, forming the isoquinoline scaffold. The chlorine atom at position 3 and the amino group at position 6 create a distinctive electronic distribution and reactivity profile, differentiating it from other isoquinoline derivatives.
Physical and Chemical Characteristics
The compound typically exists as a solid at room temperature with specific physical properties outlined in Table 1 below .
Table 1: Physical and Chemical Properties of 3-Chloroisoquinolin-6-amine
Property | Value |
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Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
CAS Number | 1374652-51-3 |
IUPAC Name | 3-chloroisoquinolin-6-amine |
InChI Key | KKXXUSBGVQSUCR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1N)Cl |
Physical State | Solid |
PubChem Compound ID | 74891406 |
The presence of the amino group confers nucleophilic properties, while the chlorine atom acts as an electron-withdrawing group, affecting the electronic distribution across the aromatic system. This combination influences the compound's reactivity in various chemical transformations, particularly in nucleophilic aromatic substitution reactions and cross-coupling chemistry .
Synthesis Methods
Synthetic Routes
Several methods have been developed for the synthesis of 3-Chloroisoquinolin-6-amine. One common approach involves starting from 1,3-dichloro-6-nitroisoquinoline, followed by selective reduction of the nitro group to an amine while maintaining the chlorine at position 3 .
A detailed synthetic pathway, as adapted from patent literature, involves the following steps :
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Preparation of 6-nitroisoquinoline-1,3(2H,4H)-dione from 2-(carboxymethyl)-4-nitrobenzoic acid
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Chlorination to form 1,3-dichloro-6-nitroisoquinoline
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Selective hydrogenation of the nitro group to yield 3-Chloroisoquinolin-6-amine
Industrial Production Methods
The industrial-scale synthesis typically employs a selective hydrogenation approach described in the following procedure :
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1,3-Dichloro-6-nitroisoquinoline (approximately 700 g, 2.88 mol) and 10% Pd/C catalyst (45 g, 6.5% w/w) are suspended in THF (5.5 L)
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After purging with a nitrogen/hydrogen cycle, the reaction mixture undergoes hydrogenation at 45°C under 0.6 MPa pressure for 6-8 hours
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Once the nitro group is fully reduced to the amino group, K2CO3 (1 kg), methanol (1.5 L), and additional Pd/C catalyst are added
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The reaction continues to completion, yielding 3-Chloroisoquinolin-6-amine
This selective hydrogenation method allows for precise control over the functional groups, maintaining the chlorine while reducing only the nitro group .
Comparative Analysis with Related Compounds
Isomeric Variants
3-Chloroisoquinolin-6-amine belongs to a family of halogenated aminoisoquinolines, each with distinct properties based on the position of functional groups. Table 2 compares this compound with several structural isomers .
Table 2: Comparison of 3-Chloroisoquinolin-6-amine with Related Isomers
Compound Name | CAS Number | Key Differences | Applications |
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3-Chloroisoquinolin-6-amine | 1374652-51-3 | Cl at position 3, NH2 at position 6 | Kinase inhibitor development, building block in medicinal chemistry |
4-Chloroisoquinolin-1-amine | 30598-04-0 | Cl at position 4, NH2 at position 1 | Pharmaceutical intermediates, anticancer research |
3-Chloroisoquinolin-5-amine | 58142-49-7 | Cl at position 3, NH2 at position 5 | Medicinal chemistry research, synthetic intermediates |
5-Chloroisoquinolin-6-amine | 566943-99-5 | Cl at position 5, NH2 at position 6 | Building blocks for heterocyclic compounds |
3-Chloro-N-methylisoquinolin-6-amine | 1374652-64-8 | Additional methyl on NH2 group | Research on mechanism of action studies |
The positioning of functional groups significantly impacts the electronic distribution, reactivity, and biological activity of these compounds. For instance, the 4-chloroisoquinolin-1-amine isomer exhibits different enzyme inhibition profiles compared to 3-chloroisoquinolin-6-amine due to altered binding interactions with target proteins .
Structurally Similar Derivatives
Beyond isomeric variations, structural modifications to the core scaffold produce derivatives with altered properties. Table 3 presents a selection of structurally similar compounds with their distinctive features .
Table 3: Structurally Similar Derivatives of 3-Chloroisoquinolin-6-amine
Compound | Modification | Impact on Properties |
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3-Chloroisoquinolin-6-amine | Reference compound | Baseline for comparison |
3-Chloro-6-methoxyisoquinoline | Methoxy instead of amine at position 6 | Increased lipophilicity, altered hydrogen bonding pattern |
6-Chloroisoquinolin-3-amine | Swapped positions of Cl and NH2 | Different electronic distribution, altered binding profile |
3-Bromoisoquinolin-6-amine | Br instead of Cl at position 3 | Larger halogen, enhanced lipophilicity, potentially improved metabolic stability |
3-Chloro-1-methylisoquinolin-6-amine | Additional methyl at position 1 | Steric hindrance affects binding, altered solubility profile |
Applications in Research and Development
Medicinal Chemistry Applications
3-Chloroisoquinolin-6-amine serves as a valuable building block in medicinal chemistry, particularly in the development of:
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Kinase inhibitors for treating various diseases including eye disorders like glaucoma and retinal diseases
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Anti-inflammatory compounds targeting specific signaling pathways
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Anticancer agents through various mechanisms including enzyme inhibition and apoptosis induction
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Potential applications in immunomodulatory therapies, as suggested by recent research into PD-L1 internalization inducers
The compound's reactivity profile makes it particularly suitable for further functionalization through various synthetic transformations including nucleophilic substitution, Suzuki-Miyaura coupling, and other cross-coupling reactions .
Research Findings on Biological Activity
Recent studies have investigated the biological activity of 3-chloroisoquinolin-6-amine derivatives. While the parent compound itself shows moderate biological activity, certain derivatives exhibit promising properties.
Derivatives containing the 3-chloroisoquinolin-6-amine scaffold have been evaluated for:
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Kinase inhibition profiles, with some showing significant activity against specific kinases like p70S6Kβ rather than their intended targets
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Potential antimalarial activity, where the chlorine positioning plays a crucial role in efficacy against resistant strains
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Anticancer properties through multiple mechanisms including reactive oxygen species (ROS) generation and interference with tubulin polymerization
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Immunomodulatory effects, particularly in the context of PD-1/PD-L1 protein interactions
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 3-chloroisoquinolin-6-amine have revealed critical insights about the importance of substituent positioning. Research findings indicate that:
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The chlorine atom at position 3 is often crucial for activity, as demonstrated in antimalarial studies where chlorinated analogs showed superior activity compared to fluorinated or methoxylated equivalents
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The amino group at position 6 provides a versatile handle for further functionalization, allowing for the introduction of additional pharmacophores
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In some cases, maintaining the 3-chloroisoquinolin-6-amine core while introducing specific substituents at other positions can significantly enhance potency and target selectivity
Synthetic Utility and Chemical Reactions
Reactivity Profile
The reactivity of 3-chloroisoquinolin-6-amine is governed by the electronic effects of its functional groups. The chlorine atom at position 3 activates the heterocyclic ring toward nucleophilic aromatic substitution, while the amino group at position 6 serves as a nucleophilic center for further functionalization .
Key reaction types include:
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Nucleophilic aromatic substitution of the chlorine atom with various nucleophiles including amines, alcohols, and thiols
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Transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the chlorine position
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Diazotization of the amino group followed by various transformations
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N-functionalization through alkylation, acylation, or reductive amination
Applications in Heterocyclic Chemistry
In the realm of heterocyclic chemistry, 3-chloroisoquinolin-6-amine serves as a valuable intermediate for constructing more complex ring systems :
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Formation of fused ring systems through intramolecular cyclization reactions
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Development of hybrid heterocycles with potentially enhanced biological properties
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Construction of macrocyclic structures incorporating the isoquinoline scaffold
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Synthesis of dimeric or oligomeric structures through coupling reactions
These synthetic applications highlight the versatility of 3-chloroisoquinolin-6-amine as a building block in organic synthesis and medicinal chemistry.
Analytical Characterization
Spectroscopic Properties
The characterization of 3-chloroisoquinolin-6-amine typically involves various spectroscopic techniques. The compound exhibits characteristic spectral features that aid in its identification and purity assessment:
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NMR Spectroscopy: The 1H NMR spectrum shows distinctive aromatic signals for the isoquinoline ring system, with the amine protons typically appearing as a broad singlet. The 13C NMR spectrum displays characteristic carbon shifts for the chlorine-bearing carbon and the carbon attached to the amino group .
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Mass Spectrometry: The mass spectrum typically shows a molecular ion peak at m/z 178 with the characteristic isotope pattern for a compound containing one chlorine atom (M+2 peak approximately one-third the intensity of the molecular ion) .
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IR Spectroscopy: The IR spectrum features characteristic bands for the primary amine (N-H stretching around 3300-3500 cm-1) and the aromatic C=C and C=N stretching vibrations .
Chromatographic Analysis
Chromatographic techniques commonly employed for the analysis of 3-chloroisoquinolin-6-amine include:
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HPLC: Typically performed using reversed-phase columns with various mobile phase compositions depending on the specific analytical requirements
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TLC: Often utilized for reaction monitoring and purity assessment, with visualization under UV light or through specific staining methods
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GC-MS: Applicable for volatile derivatives, providing both separation and mass spectral data
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